1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
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Overview
Description
Cyclopropane-1-carboxylic acid , is a chemical compound that has garnered significant interest in medicinal chemistry. Its molecular formula is C10H8N2O2 , and its molecular weight is approximately 188.18 g/mol . This compound features a unique cyclopropane ring fused to a pyridine moiety, making it an intriguing target for research and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid. One common approach involves the reaction of a suitable cyclopropane precursor (such as an alkyl ketene dimer) with 6-cyanopyridine under appropriate conditions . The choice of nucleophile is crucial due to the acylating nature of alkyl ketene dimers.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production involves considerations such as yield, cost-effectiveness, and safety.
Chemical Reactions Analysis
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various derivatives.
Reduction: Reduction reactions yield modified cyclopropane derivatives.
Substitution: Substituents can be introduced at the pyridine or cyclopropane ring positions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include cyclopropane derivatives with altered functional groups or side chains.
Scientific Research Applications
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific receptors or enzymes.
Chemical Biology: It serves as a building block for bioactive molecules.
Industry: Its derivatives may have applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid stands out due to its unique cyclopropane-pyridine fusion. Similar compounds include cyclopropane carboxylic acids and pyridine derivatives, but none share precisely the same structure.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-(6-cyanopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-2-8(6-12-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI Key |
DBAZXCGKPHULSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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